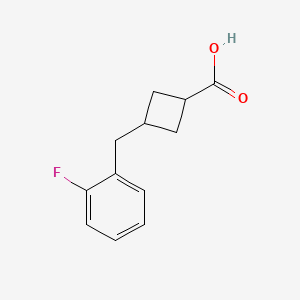

3-(2-Fluorobenzyl)cyclobutanecarboxylic acid

Overview

Description

Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid .

Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is an intermediate in organic synthesis .Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain .Chemical Reactions Analysis

Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications

Medicinal Chemistry: JAK Inhibitor Development

3-(2-Fluorobenzyl)cyclobutanecarboxylic acid has been utilized in the development of Janus kinase (JAK) inhibitors. The cyclobutane core provides a rigid scaffold that can enhance the selectivity and potency of these inhibitors. For instance, modifications of the cyclobutane moiety have led to the development of drugs like Abrocitinib, which shows increased selectivity for JAK1 over JAK3 .

Agrochemicals: Synthesis of Herbicides

In agrochemistry, this compound serves as a precursor for the synthesis of herbicides. Its cyclobutane ring is a key structural feature in certain herbicidal agents, providing the necessary steric hindrance that disrupts the growth of unwanted plants .

Material Science: Advanced Polymer Synthesis

The incorporation of 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid into polymers can lead to materials with unique properties. The fluorine atom introduces polarity, while the cyclobutane structure contributes to the rigidity and thermal stability of the polymer chains .

Organic Synthesis: Building Block for Cyclobutane Derivatives

This compound is a valuable building block in organic synthesis, particularly for constructing cyclobutane-containing molecules. Its reactivity allows for various functionalizations, enabling the synthesis of complex organic structures with potential applications in pharmaceuticals and materials science .

Pharmacological Activities: Anti-inflammatory Agents

The cyclobutane structure of 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid is being explored for its anti-inflammatory properties. Derivatives of this compound are being studied for their potential to inhibit pro-inflammatory cytokines, which could lead to new treatments for chronic inflammatory diseases .

Drug Development: Lead Compound Optimization

In drug development, 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid is used to optimize lead compounds. Its unique structure can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, making them more effective and safer for clinical use .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-2-1-3-9(11)5-8-6-10(7-8)12(14)15/h1-4,8,10H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTDWSGPQXCMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)